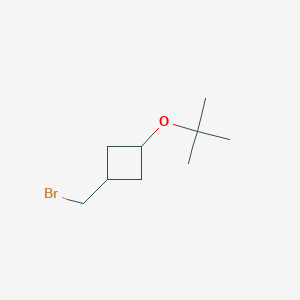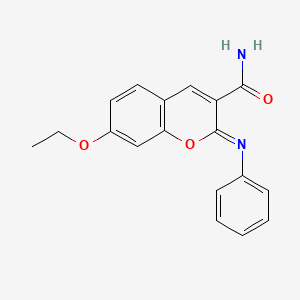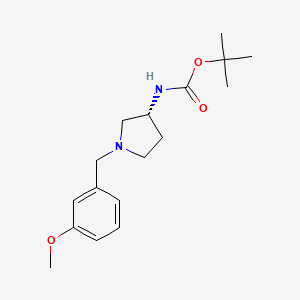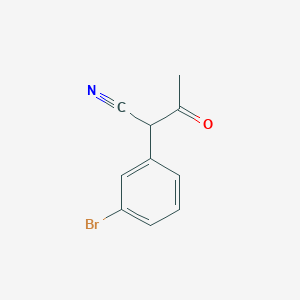
2-(3-Bromophenyl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-3-oxobutanenitrile: is an organic compound with the molecular formula C10H8BrNO It is a derivative of butanenitrile, where the nitrile group is attached to a butanone backbone, and a bromophenyl group is substituted at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize 2-(3-Bromophenyl)-3-oxobutanenitrile involves the aromatic substitution reaction. This process typically starts with 3-bromobenzaldehyde, which undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to a cyclization reaction to form the desired product.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)-3-oxobutanenitrile can undergo oxidation reactions, where the nitrile group can be converted to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can also undergo reduction reactions. For example, the nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-(3-Bromophenyl)-3-oxobutanoic acid.
Reduction: 2-(3-Bromophenyl)-3-aminobutanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 2-(3-Bromophenyl)-3-oxobutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology:
Biological Studies: The compound is used in biological studies to investigate its potential as a bioactive molecule. It is screened for its activity against various biological targets, including enzymes and receptors.
Medicine:
Pharmaceutical Research: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its ability to inhibit specific enzymes or modulate biological pathways relevant to diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties. It is incorporated into polymers and other materials to enhance their performance.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-3-oxobutanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromophenyl)-3-oxobutanenitrile: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-3-oxobutanenitrile: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness:
Position of Bromine: The position of the bromine atom in 2-(3-Bromophenyl)-3-oxobutanenitrile can influence its reactivity and interactions with other molecules. The meta position provides unique steric and electronic properties compared to ortho or para positions.
Functional Groups:
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRFDBOLZEERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2403830.png)
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2403831.png)
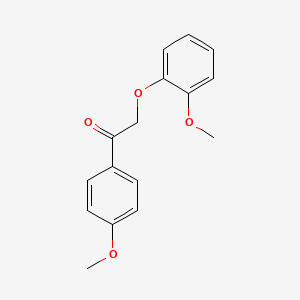
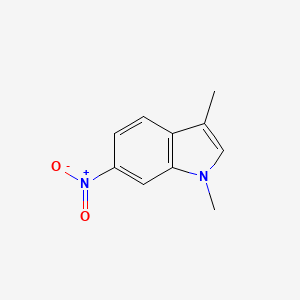

![N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2403839.png)


![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)
